molecular formula C13H20S B8077613 1-Butyl-4-propan-2-ylsulfanylbenzene

1-Butyl-4-propan-2-ylsulfanylbenzene

Cat. No.: B8077613
M. Wt: 208.36 g/mol
InChI Key: YYILZASJISQLSN-UHFFFAOYSA-N
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Description

1-Butyl-4-propan-2-ylsulfanylbenzene is an organic compound characterized by a benzene ring substituted with a butyl group and an isopropylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-4-propan-2-ylsulfanylbenzene can be synthesized through a multi-step process involving the substitution of a benzene ring. One common method involves the alkylation of benzene with butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form 1-butylbenzene. This intermediate can then undergo a thiolation reaction with isopropylthiol in the presence of a base, such as sodium hydride, to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully selected to minimize by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-propan-2-ylsulfanylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Butyl-4-propan-2-ylsulfanylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Butyl-4-propan-2-ylsulfanylbenzene involves its interaction with molecular targets through its functional groups. The isopropylthio group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to proteins and enzymes. The benzene ring provides a stable aromatic system that can undergo various chemical modifications, enhancing its versatility in different applications .

Comparison with Similar Compounds

Uniqueness: 1-Butyl-4-propan-2-ylsulfanylbenzene is unique due to the presence of the isopropylthio group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-butyl-4-propan-2-ylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20S/c1-4-5-6-12-7-9-13(10-8-12)14-11(2)3/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYILZASJISQLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)SC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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